

BP Fluor 488 Azide: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BP Fluor 488 azide*

Cat. No.: *B15555658*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectral properties, characteristics, and common applications of **BP Fluor 488 azide**, a bright and photostable green fluorescent dye widely used for labeling and detecting biomolecules. Its primary application lies in the realm of "click chemistry," a powerful and versatile tool for bioconjugation.

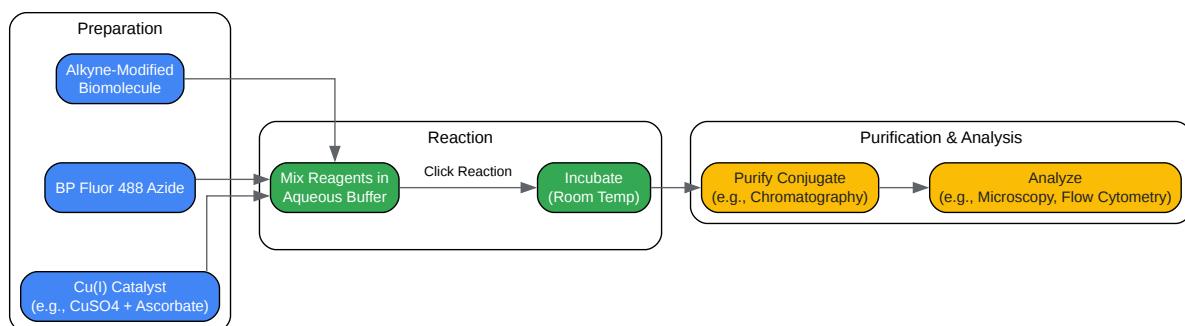
Core Spectral and Physical Properties

BP Fluor 488 azide is characterized by its strong absorption in the blue light region and intense green fluorescence emission. It is a sulfonated rhodamine derivative, which contributes to its high water solubility and relative insensitivity to pH changes in the physiological range (pH 4 to 10).^[1] This makes it a robust tool for a variety of biological experiments.^[2] The key spectral and physical properties are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{max})	499 nm	[3][4][5]
Emission Maximum (λ_{em})	520 nm	[3][4][5]
Molar Extinction Coefficient (ϵ)	73,000 cm ⁻¹ M ⁻¹	[3][4]
Fluorescence Quantum Yield (Φ)	0.92	[3][4]
Molecular Formula	C ₂₇ H ₂₆ N ₆ O ₁₀ S ₂	[3][6]
Molecular Weight	658.7 g/mol	[3]
CAS Number	1006592-63-7	[3][6]
Solubility	Water, DMSO, DMF	[3][4]

Principle of Application: Azide-Alkyne Click Chemistry

BP Fluor 488 azide is designed for covalent labeling of molecules containing an alkyne functional group through a reaction known as azide-alkyne cycloaddition. This "click chemistry" reaction is highly specific and efficient, proceeding readily under mild, aqueous conditions, which makes it ideal for bioconjugation.[7] There are two primary modalities for this reaction:


- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is catalyzed by copper(I) ions and is the most common form of click chemistry. It is highly efficient and regiospecific, yielding a stable triazole linkage.[8]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it suitable for live-cell imaging.[4][9][10]

Experimental Workflows and Protocols

The azide group on BP Fluor 488 allows it to be "clicked" onto a variety of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules.[3][5] This enables researchers to fluorescently label and subsequently detect these molecules in applications such as fluorescence microscopy, flow cytometry, and Western blotting.[5]

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram outlines the typical workflow for labeling an alkyne-modified biomolecule with **BP Fluor 488 azide** using a copper-catalyzed reaction.

[Click to download full resolution via product page](#)

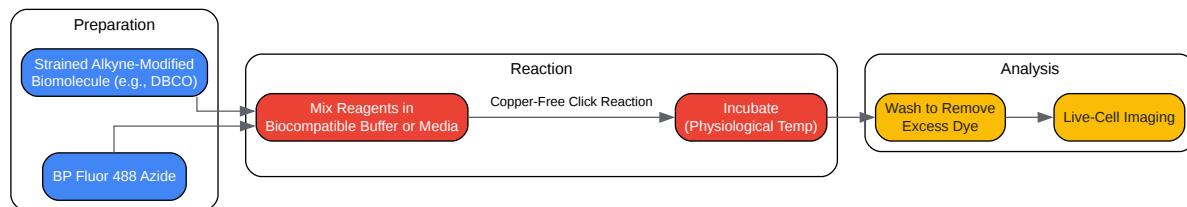
Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol: CuAAC Labeling of Proteins

This protocol is a general guideline for labeling an alkyne-containing protein with **BP Fluor 488 azide**. Optimization may be required for specific proteins and applications.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)


- **BP Fluor 488 azide** stock solution (e.g., 10 mM in DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Copper-binding ligand (e.g., THPTA) stock solution (optional, but recommended to improve efficiency and reduce protein damage)[3][5]
- Reaction buffer (e.g., PBS)

Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
- Add **BP Fluor 488 Azide**: Add the **BP Fluor 488 azide** stock solution to the protein solution. The final concentration of the azide should typically be in excess of the protein concentration.
- Prepare the Catalyst Solution: In a separate tube, premix the CuSO_4 solution and the ligand solution (if used).[3]
- Initiate the Reaction: Add the sodium ascorbate to the protein-azide mixture, followed immediately by the copper catalyst solution to initiate the click reaction.[3]
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.
- Analysis: The labeled protein is now ready for downstream applications such as fluorescence microscopy or flow cytometry.

Experimental Workflow: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The following diagram illustrates the workflow for labeling biomolecules in a copper-free system, which is particularly useful for live-cell imaging.

[Click to download full resolution via product page](#)

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Detailed Protocol: SPAAC for Live-Cell Labeling

This protocol provides a general framework for labeling azide-containing biomolecules on the surface of or within live cells.

Materials:

- Cells cultured with a metabolic precursor that introduces an azide group into biomolecules (e.g., Ac4ManNAz for glycans).[\[11\]](#)
- Cyclooctyne-functionalized fluorescent probe (in this case, a molecule containing a cyclooctyne would be reacted with **BP Fluor 488 azide** in a separate step to create the labeling reagent, or a pre-made cyclooctyne-fluorophore conjugate would be used). For the purpose of this protocol, we assume a pre-made DBCO-488 conjugate is used, which is analogous in spectral properties to BP Fluor 488.
- Cell culture medium
- Phosphate-buffered saline (PBS)

Procedure:

- Metabolic Labeling: Culture cells with the azide-containing metabolic precursor for 2-3 days to allow for its incorporation into the target biomolecules.[11]
- Cell Preparation: Gently harvest the cells and wash them with PBS to remove any unincorporated precursor.[11]
- SPAAC Labeling: Resuspend the cells in fresh culture medium and add the DBCO-functionalized fluorescent probe to a final concentration of 10-50 μ M.[11]
- Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[11]
- Washing: Wash the cells multiple times with PBS to remove any unreacted probe.[11]
- Analysis: The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.[11]

Conclusion

BP Fluor 488 azide is a high-performance fluorescent probe for the specific labeling of alkyne-modified biomolecules via click chemistry. Its excellent spectral properties, including high brightness and photostability, combined with the versatility of azide-alkyne cycloaddition, make it an invaluable tool for researchers in cell biology, molecular biology, and drug development. The choice between the copper-catalyzed and strain-promoted reaction pathways allows for its application in both fixed and live-cell systems, enabling a wide range of experimental designs for the visualization and analysis of biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [BP Fluor 488 Azide: A Technical Guide to Spectral Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555658#bp-fluor-488-azide-spectral-properties-and-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com